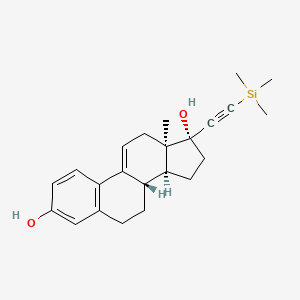
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is a synthetic derivative of estradiol, a form of estrogen. This compound is designed to modify the biological activity and stability of estradiol, potentially enhancing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol typically involves multiple steps:
Starting Material: The synthesis begins with estradiol.
Dehydrogenation: The 9,11-dehydro modification is introduced through a dehydrogenation reaction.
Silylation: The trimethyl(prop-1-yn-1-yl)silyl group is added using a silylation reaction, often involving reagents like trimethylsilyl chloride and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated purification systems may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of other biologically active compounds.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Hormone Research: Used in studies related to estrogen receptor binding and activity.
Cell Signaling: Investigates the role of modified estrogens in cell signaling pathways.
Medicine
Therapeutic Agents: Potential use in hormone replacement therapy or as a treatment for estrogen-related disorders.
Drug Development: Serves as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Pharmaceutical Manufacturing: Used in the production of estrogenic drugs.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action involves binding to estrogen receptors, modulating gene expression, and influencing various physiological processes. The modifications in the compound may enhance its binding affinity, stability, and selectivity for specific receptors.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, widely used in hormone therapy.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is unique due to its specific modifications, which may confer enhanced stability, bioavailability, and receptor selectivity compared to other estrogens.
Properties
Molecular Formula |
C23H30O2Si |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(8S,13R,14S,17R)-13-methyl-17-(2-trimethylsilylethynyl)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H30O2Si/c1-22-11-9-19-18-8-6-17(24)15-16(18)5-7-20(19)21(22)10-12-23(22,25)13-14-26(2,3)4/h6,8-9,15,20-21,24-25H,5,7,10-12H2,1-4H3/t20-,21+,22-,23+/m1/s1 |
InChI Key |
UFGUELQAZSQAJC-ACESQOTJSA-N |
Isomeric SMILES |
C[C@@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


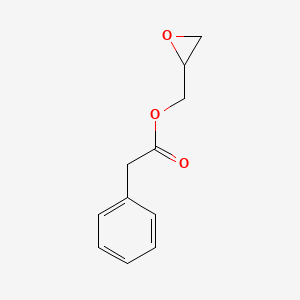


![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)
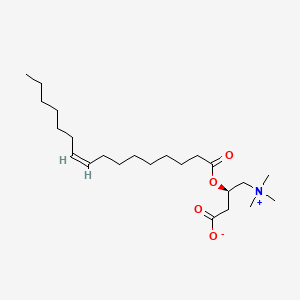
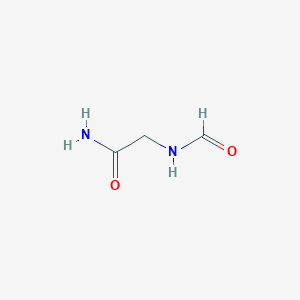
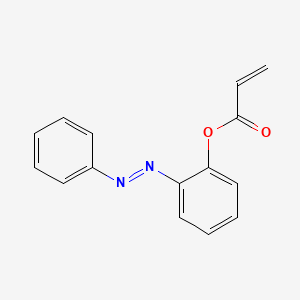

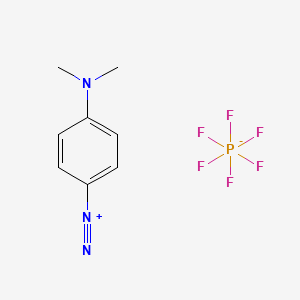

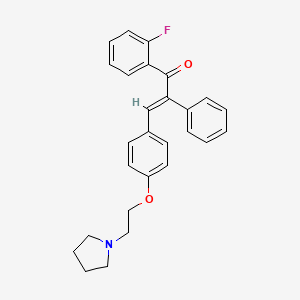
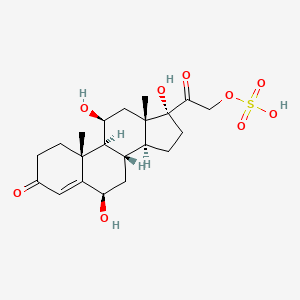
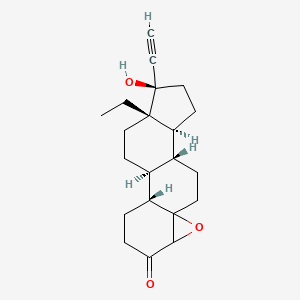
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
